Methyl 2,3-dimethylbenzoate

Descripción general

Descripción

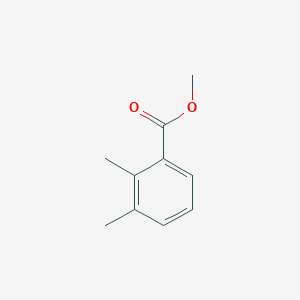

Methyl 2,3-dimethylbenzoate is an organic compound with the molecular formula C₁₀H₁₂O₂. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by methyl groups, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2,3-dimethylbenzoate can be synthesized through the esterification of 2,3-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The general reaction is as follows:

2,3-dimethylbenzoic acid+methanolH2SO4Methyl 2,3-dimethylbenzoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity, often involving the use of excess methanol and efficient separation techniques to remove water and unreacted starting materials .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2,3-dimethylbenzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of aqueous acid or base, it can be hydrolyzed back to 2,3-dimethylbenzoic acid and methanol.

Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration, bromine in the presence of a catalyst for bromination.

Major Products:

Hydrolysis: 2,3-dimethylbenzoic acid and methanol.

Reduction: 2,3-dimethylbenzyl alcohol.

Substitution: 2,3-dimethyl-4-nitrobenzoate (nitration), 2,3-dimethyl-4-bromobenzoate (bromination)

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 2,3-dimethylbenzoate is primarily used in organic synthesis, serving as a versatile building block for the preparation of more complex organic molecules. It can be employed in various reactions including:

- Esterification : It can react with alcohols to form larger esters.

- Friedel-Crafts Acylation : The compound can be used as an acylating agent in the synthesis of substituted aromatic compounds.

- Nucleophilic Substitution Reactions : It participates in nucleophilic substitutions to yield different derivatives.

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry, particularly in the synthesis of bioactive compounds. Research indicates that derivatives of methyl benzoates can exhibit significant biological activities, including:

- Antimicrobial Activity : Some studies suggest that methyl benzoates possess antimicrobial properties, making them candidates for developing new antibacterial agents.

- Anti-inflammatory Properties : Certain derivatives have shown promise in reducing inflammation, indicating potential therapeutic uses.

Flavor and Fragrance Industry

Due to its pleasant aromatic profile, this compound is also utilized in the flavor and fragrance industry. It can be found in formulations for:

- Perfumes : Used as a fragrance component due to its sweet and floral scent.

- Food Flavoring : Acts as a flavoring agent in various food products, enhancing their sensory attributes.

Material Science

In material science, this compound is explored for its role in developing polymeric materials:

- Polymer Synthesis : It can be incorporated into polymer chains to modify physical properties or enhance performance characteristics.

- Coatings and Adhesives : Its properties may improve adhesion and durability in coatings.

Case Study 1: Synthesis of Antimicrobial Agents

A study investigated the synthesis of new antimicrobial agents derived from this compound through various chemical modifications. The results indicated that specific derivatives exhibited significant antibacterial activity against common pathogens, suggesting potential for further development into therapeutic agents .

Case Study 2: Development of Biodegradable Polymers

Research focused on incorporating this compound into biodegradable polymer matrices aimed at enhancing their mechanical properties while maintaining environmental sustainability. The findings revealed improved tensile strength and flexibility compared to traditional polymers .

Mecanismo De Acción

The mechanism of action of methyl 2,3-dimethylbenzoate depends on the specific chemical reactions it undergoes. For instance, in hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent .

Comparación Con Compuestos Similares

Methyl benzoate: Lacks the methyl groups at positions 2 and 3, making it less sterically hindered.

Methyl 4-methylbenzoate: Has a single methyl group at position 4, resulting in different reactivity and physical properties.

Ethyl 2,3-dimethylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: Methyl 2,3-dimethylbenzoate is unique due to the presence of two methyl groups on the benzene ring, which can influence its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .

Actividad Biológica

Methyl 2,3-dimethylbenzoate (MDMB) is an aromatic ester that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and antioxidant effects, supported by data tables and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H12O2

- Molecular Weight : 164.20 g/mol

- CAS Number : 25081-39-4

Antimicrobial Activity

MDMB has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 75 |

These results indicate that MDMB could be a candidate for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.

Cytotoxic Effects

MDMB has also been investigated for its cytotoxic effects on cancer cell lines. A notable study assessed its impact on human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 30 | Induction of apoptosis |

| A549 | 25 | Cell cycle arrest in G2/M phase |

The cytotoxicity observed suggests that MDMB may induce apoptosis and halt cell cycle progression, making it a potential candidate for anticancer drug development.

Antioxidant Activity

MDMB's antioxidant properties have been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results are summarized below:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 50 |

These findings indicate that MDMB possesses significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies

-

Antimicrobial Efficacy Study :

A study published in the Journal of Antimicrobial Agents demonstrated that MDMB showed comparable efficacy to standard antibiotics against certain bacterial strains. The authors concluded that the compound's unique structure contributes to its antimicrobial potency. -

Cytotoxicity Assessment :

Research published in Cancer Research evaluated the effects of MDMB on various cancer cell lines, revealing a dose-dependent relationship between MDMB concentration and cell viability reduction. The study highlighted the compound's potential as a lead for further anticancer drug development. -

Antioxidant Properties :

In a study featured in Free Radical Biology and Medicine, MDMB was tested alongside other known antioxidants, showing superior activity in scavenging free radicals. This study emphasizes the importance of exploring natural compounds for their health benefits.

Propiedades

IUPAC Name |

methyl 2,3-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-5-4-6-9(8(7)2)10(11)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTXEJYGOHZSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164475 | |

| Record name | Methyl 2,3-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15012-36-9 | |

| Record name | Methyl 2,3-dimethylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015012369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,3-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.